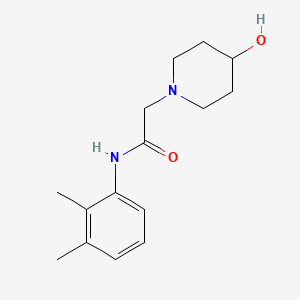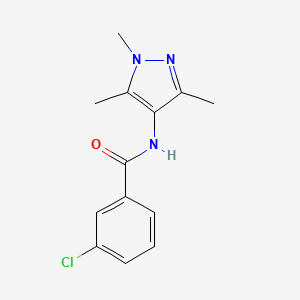
3-chloro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 271.74 g/mol. This compound is also known by its chemical name, CTB, and has been studied extensively for its ability to modulate the activity of certain proteins in cells.
作用機序
The mechanism of action of CTB involves its ability to bind to certain proteins in cells, such as the protein kinase CK2. This binding results in a conformational change in the protein, which can either activate or inhibit its activity. CTB has been shown to selectively bind to certain regions of these proteins, which allows for precise modulation of their activity.
Biochemical and Physiological Effects:
CTB has been shown to have a variety of biochemical and physiological effects in cells. It has been found to inhibit the activity of certain enzymes, such as CK2, which can lead to a decrease in cell proliferation and survival. Additionally, CTB has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have anti-inflammatory properties, which may make it useful in the treatment of certain inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of CTB in lab experiments is its selectivity for certain proteins, which allows for precise modulation of their activity. Additionally, CTB is relatively easy to synthesize and can be obtained in high purity. However, one limitation of CTB is its potential toxicity, which may limit its use in certain experiments. Additionally, the effects of CTB may be dependent on the specific cell type and experimental conditions, which may make it difficult to generalize its effects.
将来の方向性
There are several potential future directions for research on CTB. One area of study is in the development of CTB-based therapies for cancer and other diseases. Additionally, further research is needed to elucidate the precise mechanisms of action of CTB and its effects on different cell types. Finally, the development of more selective and potent CTB analogs may lead to new insights into the function of specific proteins in cells.
合成法
The synthesis of 3-chloro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide involves several steps, including the reaction of 4-chlorobenzoic acid with 1,3,5-trimethylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to form the final product. This method has been optimized to yield high purity CTB with good yields.
科学的研究の応用
CTB has been shown to have a variety of potential applications in scientific research. One of the most promising areas of study is in the field of cancer research, where CTB has been found to inhibit the activity of certain proteins involved in tumor growth and metastasis. Additionally, CTB has been used as a tool to study the function of specific proteins in cells, as it can selectively bind to and modulate the activity of these proteins.
特性
IUPAC Name |
3-chloro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-8-12(9(2)17(3)16-8)15-13(18)10-5-4-6-11(14)7-10/h4-7H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYVQEGXDUBVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

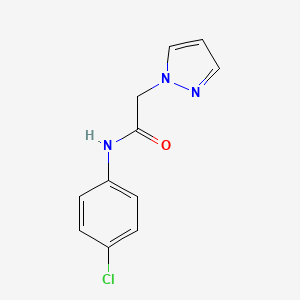

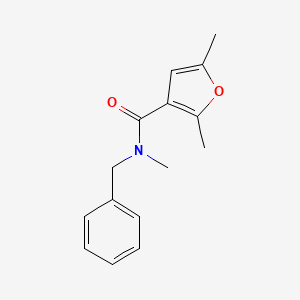


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide](/img/structure/B7475378.png)
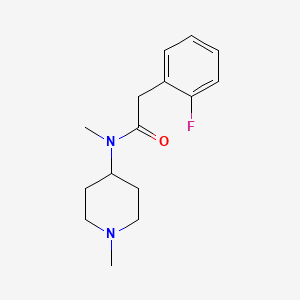

![(3R,7aS)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7475393.png)
![N-cyclopropyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7475405.png)
![4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7475426.png)
![3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea](/img/structure/B7475431.png)
